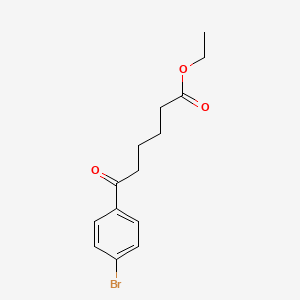

Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-(4-bromophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAUTCKEBKXFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645508 | |

| Record name | Ethyl 6-(4-bromophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412022-61-8 | |

| Record name | Ethyl 6-(4-bromophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-(4-bromophenyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-(4-bromophenyl)-6-oxohexanoate, a halogenated keto-ester of significant interest in synthetic organic chemistry and drug discovery. This document details the compound's molecular and physicochemical properties, outlines a robust and well-established synthetic methodology, provides a predictive analysis of its spectral characteristics, and discusses its potential applications as a versatile chemical intermediate. The information presented herein is intended to equip researchers and professionals in the pharmaceutical and chemical industries with the foundational knowledge required for the effective synthesis, analysis, and utilization of this compound in advanced research and development projects.

Introduction: The Significance of Aryl Keto-Esters in Medicinal Chemistry

Aryl keto-esters, such as this compound, represent a critical class of bifunctional molecules that serve as pivotal building blocks in the synthesis of complex organic scaffolds. The presence of a reactive ketone, a modifiable ester, and a functionalized aromatic ring within a single molecular entity provides a rich platform for a diverse array of chemical transformations. The bromo-substituent on the phenyl ring is particularly valuable, offering a handle for cross-coupling reactions, thereby enabling the facile introduction of additional molecular complexity. This structural versatility makes such compounds highly sought-after precursors for the synthesis of novel heterocyclic systems and other pharmacologically relevant structures. Their utility is frequently demonstrated in the development of therapeutic agents, where the core scaffold can be elaborated to interact with specific biological targets.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 412022-61-8 | [1] |

| Molecular Formula | C₁₄H₁₇BrO₃ | [1] |

| Molecular Weight | 313.19 g/mol | Calculated |

| Appearance | White crystalline powder | [1] |

| Purity | Typically >95% | [1] |

| Storage | Room temperature, sealed well | [1] |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements (C: 12.01, H: 1.008, Br: 79.90, O: 16.00).

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a robust and widely employed method for the formation of aryl ketones. The logical flow of this synthetic strategy is depicted below.

Sources

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of Ethyl 6-(4-bromophenyl)-6-oxohexanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation mechanisms under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions. By elucidating the primary cleavage pathways, including alpha-cleavage, McLafferty rearrangements, and secondary fragmentations, this guide serves as a predictive framework for structural confirmation and impurity identification. The causality behind these fragmentation patterns is explained, offering field-proven insights into interpreting the mass spectra of complex molecules containing aromatic, ketone, and ester functionalities. All mechanistic claims are substantiated with references to authoritative sources, ensuring scientific integrity and trustworthiness.

Introduction to the Analyte and Mass Spectrometry

The Analyte: this compound

This compound is a multi-functionalized molecule of interest in synthetic chemistry and potentially as an intermediate in pharmaceutical development. Its structure comprises three key features that dictate its mass spectrometric behavior: a brominated aromatic ring, a ketone carbonyl, and an ethyl ester.

-

Molecular Formula: C₁₄H₁₇BrO₃

-

Monoisotopic Mass: 312.0361 g/mol (for ⁷⁹Br) and 314.0341 g/mol (for ⁸¹Br)

-

Structure:

(Self-generated image for illustrative purposes)

The Imperative of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of drug development and chemical research, it provides definitive proof of a compound's identity, structure, and purity. The fragmentation pattern generated in a mass spectrometer is a unique molecular fingerprint, offering deep structural insights that are often unattainable by other methods. Understanding these patterns is crucial for confirming synthetic products, identifying metabolites, and characterizing unknown impurities.

Overview of Ionization Techniques: EI vs. ESI

The choice of ionization technique is paramount as it dictates the extent of fragmentation.

-

Electron Ionization (EI): This is a high-energy ("hard") technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation. EI is ideal for generating a detailed fragmentation map for structural elucidation of relatively volatile and thermally stable compounds.[1]

-

Electrospray Ionization (ESI): This is a low-energy ("soft") technique that generates ions from a solution by creating a fine, charged spray.[2] It imparts minimal excess energy, typically resulting in an intact protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.[3] Fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS), which provides targeted structural information.[2]

The Molecular Ion: A Diagnostic Starting Point

Under EI conditions, the initial ionization event forms a radical cation, the molecular ion (M⁺•). For this compound, the most immediate and diagnostic feature is the isotopic signature of bromine.

Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of natural abundance (50.54% and 49.46%, respectively).[4][5] Consequently, the molecular ion will appear not as a single peak, but as a characteristic doublet of nearly equal intensity, separated by 2 m/z units.

-

[M]⁺• Peak: m/z 312 (containing ⁷⁹Br)

-

[M+2]⁺• Peak: m/z 314 (containing ⁸¹Br)

The presence of this distinct 1:1 doublet is a powerful and immediate confirmation that the compound contains a single bromine atom.[6]

Electron Ionization (EI-MS) Fragmentation Pathways

The high energy of EI induces several predictable and highly informative fragmentation pathways. The charge is primarily localized on the non-bonding electrons of the oxygen atoms or the aromatic π-system, initiating cleavage events.

Alpha-Cleavage: The Dominant Ketone-Driven Pathway

Alpha-cleavage, the breaking of a bond adjacent to a carbonyl group, is a major fragmentation pathway for ketones.[6][7][8] This process is highly favored because it results in the formation of a resonance-stabilized acylium ion. For this analyte, two alpha-cleavage events are possible.

-

Cleavage of the Aryl-Carbonyl Bond: This pathway leads to the formation of the 4-bromobenzoyl cation , which is expected to be a highly abundant, if not the base peak, in the spectrum.

-

Detected Ion: [C₇H₄BrO]⁺ at m/z 183/185 .

-

-

Cleavage of the Alkyl-Carbonyl Bond: This pathway involves the cleavage of the C5-C6 bond, resulting in the formation of an alkyl-ester fragment.

-

Detected Ion: [(CH₂)₄COOEt]⁺ at m/z 129 .

-

The formation of the stable, aromatic 4-bromobenzoyl cation is energetically more favorable, and thus the peak at m/z 183/185 is predicted to be significantly more intense than the peak at m/z 129.

Caption: Primary α-cleavage pathways adjacent to the ketone.

McLafferty Rearrangement: A Signature Rearrangement

The McLafferty rearrangement is a hallmark fragmentation of carbonyl compounds that possess an accessible gamma-hydrogen.[8][9][10] The reaction proceeds through a six-membered cyclic transition state to eliminate a neutral alkene molecule.[9][11]

In this compound, the ketone carbonyl at C6 can readily abstract a hydrogen from the gamma-carbon (C4) of the alkyl chain. This is followed by cleavage of the bond between the alpha (C5) and beta (C4) carbons.

-

Mechanism: Transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage.

-

Neutral Loss: Elimination of ethyl but-3-enoate (C₆H₁₀O₂, 114 Da).

-

Detected Ion: A radical cation of the enol form of 1-(4-bromophenyl)ethanone at m/z 198/200 .

This rearrangement peak is highly diagnostic as it confirms the length of the alkyl chain between the two carbonyl groups.

Caption: The McLafferty rearrangement pathway.

Secondary and Ester-Specific Fragmentations

Further fragmentation provides additional structural clues.

-

Decarbonylation: Acylium ions, particularly aromatic ones, are prone to losing carbon monoxide (CO, 28 Da). The prominent 4-bromobenzoyl cation (m/z 183/185) can undergo this loss to form the 4-bromophenyl cation .[7]

-

Detected Ion: [C₆H₄Br]⁺ at m/z 155/157 .

-

-

Ester Fragmentation: The ethyl ester group also produces characteristic ions.

-

Loss of Ethoxy Radical: Cleavage of the O-CH₂ bond results in the loss of an ethoxy radical (•OC₂H₅, 45 Da), leading to an ion at m/z 267/269.

-

Loss of Ethylene: A common rearrangement in ethyl esters involves the transfer of a hydrogen and the loss of a neutral ethylene molecule (C₂H₄, 28 Da), which would produce an ion corresponding to the free acid at m/z 284/286.

-

ESI-MS/MS Fragmentation Pathways

Under the gentler conditions of ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 313/315. To gain structural information, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole). The fragmentation of the even-electron [M+H]⁺ ion typically proceeds via the elimination of stable, neutral molecules.

Key Neutral Losses in CID

The most likely sites of protonation are the two carbonyl oxygens. Fragmentation will depend on which site is protonated.

-

Loss of Ethanol: Protonation at the ester carbonyl can facilitate the elimination of a neutral ethanol molecule (C₂H₅OH, 46 Da). This is often a dominant fragmentation pathway for ethyl esters in ESI-MS/MS.

-

Product Ion: m/z 267/269.

-

-

Loss of Water: Protonation at the ketone carbonyl can lead to the loss of a water molecule (H₂O, 18 Da).

-

Product Ion: m/z 295/297.

-

-

Combined Losses: Sequential fragmentation can occur, such as the loss of water followed by the loss of the ethyl group, or other combinations.

Caption: Common neutral losses from [M+H]⁺ in ESI-MS/MS.

Summary of Key Diagnostic Fragments

The following table summarizes the most likely and structurally significant fragments for this compound.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure / Formula | Ionization | Fragmentation Mechanism |

| 312/314 | [C₁₄H₁₇BrO₃]⁺• | EI | Molecular Ion (M⁺•) |

| 313/315 | [C₁₄H₁₈BrO₃]⁺ | ESI | Protonated Molecule ([M+H]⁺) |

| 198/200 | [C₈H₈BrO]⁺• | EI | McLafferty Rearrangement (Ketone) |

| 183/185 | [C₇H₄BrO]⁺ | EI | Alpha-Cleavage (Aryl-Ketone) |

| 155/157 | [C₆H₄Br]⁺ | EI | Decarbonylation (from m/z 183/185) |

| 129 | [C₅H₉O₂]⁺ | EI | Alpha-Cleavage (Alkyl-Ketone) |

| 267/269 | [C₁₂H₁₁BrO₂]⁺ | ESI | Neutral Loss of Ethanol from [M+H]⁺ |

Experimental Protocols

To ensure reproducible and high-quality data, the following protocols are recommended. These methodologies represent a self-validating system where instrument performance is verified before sample analysis.

Sample Preparation

Causality: Proper sample preparation is critical to avoid contamination and ensure compatibility with the MS inlet system. The concentration must be optimized to prevent detector saturation while ensuring adequate signal intensity.

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as acetonitrile or methanol.

-

Working Solution (GC-MS): Dilute the stock solution to a final concentration of 10-50 µg/mL using ethyl acetate.

-

Working Solution (LC-MS): Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

-

Verification: Run a solvent blank before and after sample analysis to check for system contamination and carryover.

GC-MS Protocol for EI Analysis

Causality: Gas Chromatography (GC) provides excellent separation for volatile and semi-volatile compounds, presenting a pure analyte to the ion source for classic EI fragmentation. The temperature program is designed to ensure good peak shape without thermal degradation.

-

System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: Hold at 300 °C for 5 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 40-500.

-

Solvent Delay: 3 minutes (to protect the filament from the solvent front).

-

LC-MS/MS Protocol for ESI Analysis

Causality: Liquid Chromatography (LC) is suitable for less volatile or thermally labile compounds. ESI allows for soft ionization, and MS/MS provides controlled fragmentation. The mobile phase is chosen to ensure good chromatography and efficient ionization.

-

System: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B.

-

1-8 min: 5% to 95% B.

-

8-10 min: Hold at 95% B.

-

10.1-12 min: Return to 5% B (re-equilibration).

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS Parameters:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Gas Flow: 8 L/min.

-

MS1 Scan Range: m/z 100-500.

-

MS/MS: Perform product ion scans on the precursor ions at m/z 313 and 315. Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

-

Conclusion

The mass spectrometric fragmentation of this compound is predictable and highly informative. The EI spectrum is expected to be dominated by the stable 4-bromobenzoyl cation (m/z 183/185) resulting from alpha-cleavage. The presence of a diagnostic ion at m/z 198/200 serves as strong evidence for a ketone-driven McLafferty rearrangement, confirming the integrity of the alkyl chain. The characteristic 1:1 isotopic doublet for all bromine-containing fragments provides unambiguous elemental information. Under ESI-MS/MS conditions, controlled fragmentation of the protonated molecule (m/z 313/315) is expected to show primary neutral losses of ethanol and water. Together, these fragmentation pathways provide a robust and self-validating system for the unequivocal structural identification of the target analyte.

References

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institutes of Health. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Retrieved from [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory. Retrieved from [Link]

-

Dalhousie University. (2021). Radicals and Mass Spectrometry (MS) Spring 2021. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

-

PubMed. (2004). Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Retrieved from [Link]

-

SlideShare. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern. Retrieved from [Link]

-

University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-oxohexanoate. Retrieved from [Link]

-

YouTube. (2022). McLafferty Rearrangement. Retrieved from [Link]

Sources

- 1. Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 9. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Solubility Profile of Ethyl 6-(4-bromophenyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount for its successful progression from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This guide, prepared by a Senior Application Scientist, provides an in-depth exploration of the solubility profile of Ethyl 6-(4-bromophenyl)-6-oxohexanoate, a compound of interest in medicinal chemistry.

This document moves beyond a simple recitation of data. It is designed to provide a holistic understanding of the principles governing the solubility of this particular molecule, from theoretical underpinnings to practical experimental determination and strategic enhancement. By explaining the "why" behind the "how," this guide aims to empower researchers to not only comprehend the solubility characteristics of this compound but also to apply these principles to other novel chemical entities. Every protocol and theoretical claim is substantiated with citations to authoritative sources, ensuring the scientific integrity and trustworthiness of the information presented.

Introduction to this compound

This compound is an organic molecule featuring a brominated aromatic ring, a ketone, and an ethyl ester functional group. Its chemical structure dictates its physicochemical behavior, including its solubility in various solvent systems. A comprehensive understanding of its solubility is crucial for applications in drug discovery, such as in the design of screening assays, formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure:

Br-C6H4-CO-(CH2)4-COO-CH2CH3

| Property | Value | Source |

| Chemical Formula | C14H17BrO3 | |

| CAS Number | 827592-06-3 | |

| Molecular Weight | 313.19 g/mol | |

| SMILES | CCOC(=O)CCCCC(=O)c1ccc(Br)cc1 |

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and the solvent.[1][2] To predict the solubility of this compound, we must analyze its structural features and how they will interact with different types of solvents.

Molecular Polarity and Intermolecular Forces

This compound possesses both polar and non-polar regions, making its solubility highly dependent on the solvent's nature.

-

Polar Moieties: The ketone (C=O) and ethyl ester (-COO-) groups contain polar covalent bonds, leading to dipole-dipole interactions. The oxygen atoms in these groups can also act as hydrogen bond acceptors.

-

Non-Polar Moieties: The hexanoate chain and the phenyl ring are non-polar and will primarily engage in van der Waals forces (London dispersion forces). The presence of the bulky, hydrophobic bromophenyl group is expected to significantly influence its solubility.

Predicting Solubility: An In Silico Approach

In the absence of experimental data, computational tools can provide valuable predictions of a compound's physicochemical properties. For this guide, we utilized ADMETlab 2.0, a free, web-based platform that employs multi-task graph attention frameworks for accurate predictions.[3]

Predicted Physicochemical Properties of this compound:

| Property | Predicted Value | Interpretation |

| logS (Aqueous Solubility) | -4.25 | Poorly soluble in water. The predicted solubility is in the range considered to be low for drug candidates. |

| logP (Octanol-Water Partition Coefficient) | 3.86 | Indicates a high degree of lipophilicity, suggesting a preference for non-polar environments. |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | A moderate TPSA value, suggesting that the polar groups contribute to some extent to its overall properties. |

These in silico predictions suggest that this compound is a lipophilic compound with low aqueous solubility. This profile is common for many drug candidates and presents challenges for formulation and oral bioavailability.

Experimental Determination of Solubility Profile

While in silico predictions are a valuable starting point, experimental determination of solubility is essential for accurate characterization. The choice of method depends on the stage of drug development and the required throughput and accuracy.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[4]

-

Thermodynamic Solubility: The true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure. It is a fundamental property of the compound.

-

Kinetic Solubility: The concentration at which a compound, initially dissolved in a high-concentration stock solution (typically DMSO), precipitates when diluted into an aqueous medium. It is often higher than the thermodynamic solubility and can be influenced by experimental conditions.[5]

For a comprehensive understanding, both types of solubility should be assessed.

Caption: Thermodynamic vs. Kinetic Solubility Workflow.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient time to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined.

Step-by-Step Protocol:

-

Preparation:

-

Add an excess of solid this compound to a series of glass vials, each containing a different solvent (e.g., water, phosphate buffer pH 7.4, ethanol, isopropanol, acetonitrile, DMSO). The amount of solid should be sufficient to ensure that undissolved material remains at the end of the experiment.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

-

-

Quantification:

-

Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility.

-

Self-Validation: The protocol's integrity is maintained by ensuring that the concentration of the dissolved compound does not significantly change between the later time points of sampling, confirming that equilibrium has been achieved.

Protocol for Kinetic Solubility Determination (Nephelometry)

Nephelometry is a high-throughput method for assessing kinetic solubility by measuring the turbidity of a solution.

Principle: A stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate (indicating insolubility) is detected by measuring the light scattered by the suspended particles.

Step-by-Step Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a microplate, perform serial dilutions of the stock solution in DMSO.

-

-

Addition to Aqueous Buffer:

-

Transfer a small volume of each DMSO dilution to a corresponding well of a clear-bottom microplate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

-

Incubation and Measurement:

-

Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer.

-

-

Data Analysis:

-

Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

-

Caption: High-Throughput Kinetic Solubility by Nephelometry.

Strategies for Solubility Enhancement

Given the predicted poor aqueous solubility of this compound, strategies to improve its solubility are essential for its potential development as a therapeutic agent.

Co-solvency

The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of a poorly soluble compound by reducing the polarity of the aqueous environment.

Mechanism of Action: Co-solvents, such as ethanol, propylene glycol, and polyethylene glycols (PEGs), disrupt the hydrogen-bonding network of water, making it more favorable for non-polar solutes to be accommodated.

Selection of Co-solvents: The choice of co-solvent depends on the specific properties of the drug candidate and the intended application. A screening of various pharmaceutically acceptable co-solvents at different concentrations should be performed to identify the most effective system.

pH Adjustment

For ionizable compounds, altering the pH of the solution can dramatically impact solubility. However, based on the structure of this compound, it is a neutral molecule and is not expected to have ionizable groups within the physiological pH range. Therefore, pH adjustment is unlikely to be an effective strategy for enhancing its solubility.

Surfactants and Complexation Agents

For very poorly soluble compounds, the use of surfactants to form micelles or complexation agents like cyclodextrins can be explored. These approaches encapsulate the hydrophobic molecule within a more hydrophilic shell, thereby increasing its apparent aqueous solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of this compound, integrating theoretical predictions with practical experimental methodologies. The in silico analysis indicates that this compound is likely to be poorly soluble in aqueous media, a characteristic that necessitates careful consideration during drug development. The detailed protocols for thermodynamic and kinetic solubility determination offer a robust framework for experimentally verifying these predictions. Furthermore, the discussion on solubility enhancement strategies, particularly the use of co-solvents, provides a clear path forward for formulation development.

By understanding the interplay of molecular structure, intermolecular forces, and solvent properties, researchers can effectively characterize and modulate the solubility of this compound and other challenging compounds, thereby accelerating the journey from discovery to clinical application.

References

-

ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research. [Link]

-

Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

Solubility of organic compounds. Khan Academy. [Link]

-

ADMETlab 2.0. [Link]

-

Explanation - ADMETlab 2.0. [Link]

-

PubChem. This compound. [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency. [Link]

-

A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. [Link]

-

Cosolvent. Wikipedia. [Link]

-

Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

-

Hansen Solubility Parameters. [Link]

-

General Solubility Equation. [Link]

-

ICH M9: Biopharmaceutics Classification System-based Biowaivers. ECA Academy. [Link]

Sources

- 1. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 4. Ethyl 6-(3-methylphenyl)-6-oxohexanoate | C15H20O3 | CID 24727324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-oxo-6-phenylhexanoate | C14H18O3 | CID 10911478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 6-oxohexanoate | C8H14O3 | CID 11171124 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 6-(4-bromophenyl)-6-oxohexanoate: A Versatile Building Block for Advanced Research

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Executive Summary

Ethyl 6-(4-bromophenyl)-6-oxohexanoate is a strategically functionalized molecule poised to serve as a valuable and versatile intermediate in multiple fields of chemical research. Its structure, featuring a bromophenyl moiety, a ketone, and an ethyl ester, offers three distinct points for chemical modification. This guide provides an in-depth exploration of this compound's potential, moving beyond its basic properties to detail its practical applications in medicinal chemistry, heterocyclic synthesis, and materials science. We present scientifically-grounded rationales, detailed experimental protocols, and logical workflows to empower researchers to harness this compound's full synthetic potential.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 412022-61-8) is a ketoester derivative.[1][2] The molecule's power lies in the trifecta of its functional groups:

-

Aryl Bromide: The bromine atom on the phenyl ring is a key handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the construction of complex bi-aryl systems and the introduction of diverse substituents.[3]

-

Ketone: The carbonyl group can undergo numerous transformations, including nucleophilic additions, reductions to an alcohol, or serving as an electrophilic site in cyclization reactions.[3]

-

Ethyl Ester: This group can be readily hydrolyzed to a carboxylic acid, amidated, or reduced. It also activates the adjacent methylene protons for enolate formation, providing another avenue for derivatization.

These features make it a prime building block for creating libraries of novel compounds for screening and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 412022-61-8 | [1][2] |

| Molecular Formula | C₁₄H₁₇BrO₃ | [1][4] |

| Molecular Weight | 313.19 g/mol | [1][2][4] |

| Appearance | White crystalline powder | [1] |

| Purity | Typically ≥95% | [1] |

Note: Detailed experimental data for properties such as melting point and boiling point are not widely published and would require experimental determination.

Application I: Synthesis of Novel Heterocyclic Scaffolds

β-Ketoesters are renowned as powerful synthons for constructing a wide array of bioactive heterocyclic compounds.[5][6] The 1,5-relationship between the ketone and ester carbonyls in this compound makes it an ideal precursor for forming six-membered heterocyclic rings.

Scientific Rationale: Accessing Pyridazinone Cores

Pyridazinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antihypertensive properties. The reaction of a 1,5-ketoester with hydrazine is a classic and efficient method for constructing the dihydropyridazinone ring system. The 4-bromophenyl substituent provides a subsequent opportunity for diversification to explore structure-activity relationships (SAR).

Experimental Protocol: Synthesis of 6-(4-bromophenyl)-4,5-dihydro-2H-pyridazin-3-one

This protocol describes a robust method for the cyclocondensation of this compound with hydrazine hydrate.

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve this compound (10.0 mmol, 3.13 g) in absolute ethanol (40 mL).

-

Reagent Addition: While stirring at room temperature, add hydrazine hydrate (12.0 mmol, 0.60 g, ~0.58 mL) dropwise to the solution.

-

Reaction Execution: Heat the mixture to reflux (approx. 78°C) and maintain for 5 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Crystallization & Purification: Cool the concentrated solution in an ice bath to induce crystallization. Collect the resulting solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the target pyridazinone. Further purification can be achieved by recrystallization from ethanol if necessary.

Visualization: Pyridazinone Synthesis Pathway

Sources

A Comprehensive Guide to the Structural Characterization of Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Introduction and Strategic Overview

Ethyl 6-(4-bromophenyl)-6-oxohexanoate (CAS: 827592-06-3, Molecular Formula: C₁₄H₁₇BrO₃) is a bifunctional molecule incorporating a para-substituted bromophenyl ketone and a terminal ethyl ester.[1] These features make it a valuable intermediate or building block in synthetic organic chemistry and drug discovery, where the aromatic bromine can serve as a handle for cross-coupling reactions and the keto-ester moiety allows for a wide range of subsequent chemical transformations.

Foundational Analysis: Synthesis and Purity

Before detailed structural characterization, confirming the successful synthesis and assessing the purity of the material is a critical first step. A plausible and common method for synthesizing this molecule is the Friedel-Crafts acylation of bromobenzene with an appropriate acylating agent, such as 6-(ethoxycarbonyl)hexanoyl chloride.

Proposed Synthetic Workflow

The workflow for such a synthesis involves the reaction, work-up, and purification, which must be monitored to ensure the correct product is isolated.

Caption: Proposed workflow for synthesis and purification.

Chromatographic Purity Assessment

The purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS).[2] A pure sample should exhibit a single major peak.

Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL.

-

Instrumentation: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a standard starting point. For example, a linear gradient from 20% B to 80% B over 15 minutes.

-

Detection: UV detection at a wavelength where the aromatic chromophore absorbs, typically around 254 nm.

-

Analysis: Integrate the peak area. A purity level >95% is generally required for subsequent biological or advanced chemical applications.

Spectroscopic Structural Elucidation

A combination of NMR, IR, and Mass Spectrometry is essential for complete structural confirmation. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra are required.

Protocol: NMR Sample Preparation

-

Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. For compounds with different solubility, DMSO-d₆ can be used.[3]

-

Sample Preparation: Accurately weigh 5-10 mg of the pure compound into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Cap the tube and gently invert several times or sonicate briefly to ensure complete dissolution and a homogeneous solution.

-

Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~ 7.85 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Protons ortho to the electron-withdrawing carbonyl group are significantly deshielded and appear downfield. They are split by the adjacent meta protons. |

| ~ 7.65 | Doublet (d) | 2H | Ar-H (meta to C=O) | These protons are less deshielded than the ortho protons. They are split by the adjacent ortho protons, resulting in a characteristic doublet for a 1,4-disubstituted ring. |

| 4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the three protons of the methyl group. |

| ~ 3.00 | Triplet (t) | 2H | -CH₂ -C(=O)Ar | The methylene group alpha to the ketone carbonyl is deshielded and will appear as a triplet due to coupling with the adjacent CH₂ group. |

| 2.31 | Triplet (t) | 2H | -CH₂ -C(=O)O- | The methylene group alpha to the ester carbonyl is similarly deshielded, but typically slightly upfield from the keto-alpha position. It appears as a triplet. |

| ~ 1.70 | Multiplet (m) | 4H | -CH₂-CH₂ -CH₂ -CH₂- | The two central methylene groups of the hexanoate chain are in a standard aliphatic environment and will likely overlap, appearing as a complex multiplet. |

| 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester are in a typical aliphatic region and are split into a triplet by the adjacent methylene group. |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their functional group identity.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~ 198.0 | Ar-C =O (Ketone) | Ketone carbonyl carbons are highly deshielded and appear significantly downfield. This is a key diagnostic peak. |

| ~ 173.0 | O-C =O (Ester) | Ester carbonyl carbons are also downfield, but typically upfield of ketone carbonyls. |

| ~ 135.0 | Ar-C (ipso, C-C=O) | The aromatic carbon directly attached to the carbonyl group. |

| ~ 132.0 | Ar-C H (meta to C=O) | Aromatic CH carbons. Based on data for similar bromophenyl structures.[4] |

| ~ 129.5 | Ar-C H (ortho to C=O) | Aromatic CH carbons. |

| ~ 128.0 | Ar-C -Br (ipso, C-Br) | The carbon atom bonded to bromine is deshielded, but its signal can sometimes be broader or of lower intensity. |

| 60.5 | -O-CH₂ -CH₃ | The ester methylene carbon is deshielded by the adjacent oxygen atom. |

| ~ 38.0 | -CH₂ -C(=O)Ar | The carbon alpha to the ketone. |

| ~ 34.0 | -CH₂ -C(=O)O- | The carbon alpha to the ester. |

| ~ 24.0, 28.0 | -CH₂-CH₂ -CH₂ -CH₂- | The central aliphatic carbons of the chain. |

| 14.2 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and effective method for confirming the presence of key functional groups. The primary diagnostic signals for this molecule are the two distinct carbonyl stretches.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to subtract atmospheric CO₂ and H₂O signals.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Causality |

| ~ 1735 | C=O Stretch | Ethyl Ester | The ester carbonyl typically absorbs at a higher frequency than an aryl ketone due to the electron-withdrawing effect of the adjacent oxygen atom. |

| ~ 1685 | C=O Stretch | Aryl Ketone | Conjugation of the ketone with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone. This separation from the ester C=O is a key confirmatory feature. |

| ~ 3080 | C-H Stretch | Aromatic | Stretching vibrations of sp² C-H bonds on the benzene ring. |

| 2980-2850 | C-H Stretch | Aliphatic | Stretching vibrations of sp³ C-H bonds in the ethyl and hexanoate chain. |

| ~ 1600, 1480 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| ~ 1250, 1100 | C-O Stretch | Ester | The asymmetric and symmetric C-O-C stretching modes of the ester group are strong and diagnostic. |

| ~ 830 | C-H Bend | Aromatic (para) | Out-of-plane bending for a 1,4-disubstituted benzene ring, a highly characteristic signal. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural information. For this molecule, the most critical diagnostic feature is the isotopic pattern of bromine.

Protocol: Electron Ionization Mass Spectrometry (EI-MS via GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms) to ensure the analyte is pure upon entering the mass spectrometer.

-

Ionization: Use a standard electron ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The key feature will be a pair of peaks of nearly equal intensity corresponding to the two major isotopes of bromine.

-

m/z ~314: [M⁺] containing ⁷⁹Br

-

m/z ~316: [M⁺] containing ⁸¹Br

-

The ~1:1 intensity ratio of these peaks is definitive proof of the presence of one bromine atom.

-

-

Key Fragmentation Peaks:

-

m/z 183/185: Corresponds to the [Br-C₆H₄-C=O]⁺ fragment (the bromobenzoyl cation), which is a very stable and expected fragment. The 1:1 isotopic pattern will be preserved.

-

m/z 285/287: Loss of the ethyl group (-CH₂CH₃) from the molecular ion.

-

m/z 269/271: Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

-

m/z 155/157: Loss of the entire ester side chain via cleavage alpha to the ketone.

-

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrimidines from Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Introduction: Navigating the Synthesis of Pyrimidines from a γ-Keto Ester Precursor

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The synthesis of these vital heterocycles is a subject of continuous innovation. This guide provides a comprehensive, in-depth protocol for the synthesis of a substituted pyrimidine starting from Ethyl 6-(4-bromophenyl)-6-oxohexanoate.

A direct cyclocondensation of this compound, a γ-keto ester, with urea or its analogues to form a six-membered pyrimidine ring is not feasible through classical methodologies like the Biginelli reaction. Such reactions typically require a 1,3-dicarbonyl relationship in the starting material to form the pyrimidine ring. The 1,5-dicarbonyl nature of the provided starting material necessitates a strategic two-step approach.

This protocol first details the conversion of the γ-keto ester into a suitable 1,3-dicarbonyl intermediate via a base-catalyzed Claisen condensation. The subsequent step involves the acid-catalyzed cyclocondensation of this intermediate with a nitrogen-containing dinucleophile to construct the target pyrimidine ring. This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a rationale-driven exploration of the synthesis.

Part 1: Strategic Synthesis of a 1,3-Dicarbonyl Intermediate via Claisen Condensation

The initial and critical step in this synthesis is the transformation of the starting γ-keto ester into a compound bearing a 1,3-dicarbonyl moiety. The Claisen condensation is a robust and well-established method for achieving this transformation.[1] In this protocol, we will use ethyl formate to introduce a formyl group at the carbon alpha to the ester, creating a β-keto-aldehyde equivalent.

The reaction is initiated by the deprotonation of the α-carbon of the ester by a strong base, typically sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired 1,3-dicarbonyl compound.

Caption: Claisen condensation workflow.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| This compound | 327.20 | 10 | 3.27 g |

| Sodium Ethoxide (NaOEt) | 68.05 | 12 | 0.82 g |

| Ethyl Formate | 74.08 | 15 | 1.11 g (1.23 mL) |

| Anhydrous Toluene | - | - | 50 mL |

| Diethyl Ether | - | - | As needed |

| 1 M Hydrochloric Acid (HCl) | - | - | As needed |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |

Procedure:

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (0.82 g, 12 mmol) and anhydrous toluene (50 mL).

-

Addition of Reactants: While stirring under a nitrogen atmosphere, add this compound (3.27 g, 10 mmol) to the suspension. Then, add ethyl formate (1.23 mL, 15 mmol) dropwise over 10 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water.

-

Acidification and Extraction: Acidify the aqueous layer to pH 3-4 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure Ethyl 2-formyl-6-(4-bromophenyl)-6-oxohexanoate.

Part 2: Pyrimidine Ring Formation via Cyclocondensation

With the 1,3-dicarbonyl intermediate in hand, the subsequent step is the formation of the pyrimidine ring. This is achieved through a cyclocondensation reaction with urea in the presence of an acid catalyst. This reaction is a variation of the well-known pyrimidine synthesis from 1,3-dicarbonyl compounds.[2]

The reaction proceeds via an acid-catalyzed mechanism. The first step is the condensation of urea with one of the carbonyl groups of the 1,3-dicarbonyl intermediate to form a hemiaminal, which then dehydrates to an N-acyliminium ion. Intramolecular attack of the enol form of the remaining carbonyl group onto the iminium ion, followed by cyclization and dehydration, yields the final pyrimidine product.

Caption: Pyrimidine formation workflow.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl 2-formyl-6-(4-bromophenyl)-6-oxohexanoate | 355.21 | 5 | 1.78 g |

| Urea | 60.06 | 7.5 | 0.45 g |

| Ethanol (95%) | - | - | 40 mL |

| Concentrated Hydrochloric Acid (HCl) | - | - | 0.5 mL |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Ethyl Acetate | - | - | As needed |

| Hexane | - | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-formyl-6-(4-bromophenyl)-6-oxohexanoate (1.78 g, 5 mmol) and urea (0.45 g, 7.5 mmol) in ethanol (40 mL).

-

Acidification: Add concentrated hydrochloric acid (0.5 mL) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C) for 8-12 hours. Monitor the reaction by TLC (1:1 hexane:ethyl acetate).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

-

Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to obtain the pure pyrimidine derivative.

Part 3: Characterization and Data Analysis

The synthesized pyrimidine derivative should be characterized using standard analytical techniques to confirm its structure and purity.

Expected Characterization Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group, the protons of the ethyl ester, the protons on the pyrimidine ring, and the aliphatic protons of the side chain. The diastereotopic protons of the methylene groups in the side chain may appear as complex multiplets.

-

¹³C NMR: The carbon NMR spectrum should display signals for all unique carbon atoms, including the carbonyl carbons of the ester and the pyrimidinone ring, the aromatic carbons, and the aliphatic carbons.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyrimidinone ring (around 3200-3400 cm⁻¹), C=O stretching of the ester and the urea moiety (around 1650-1750 cm⁻¹), and C-Br stretching (around 500-600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product, along with the characteristic isotopic pattern for a bromine-containing compound.

Overall Synthetic Workflow

Caption: Overall two-step synthesis of the target pyrimidine.

References

- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.

- An appropriate one-pot synthesis of dihydropyrimidinones catalyzed by heteropoly acid supported on zeolite: An efficient and reusable catalyst for the Biginelli reaction. Scilit.

- Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. MDPI.

- Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-c

- One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Organic Chemistry Portal.

- Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides.

- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.

- Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkyno

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv

- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.

- One-pot synthesis of highly diversified tetrahydropyridines by tandem condensation of aldehydes, amines, and β-ketoesters.

- Formation of γ-‐Keto Esters

- Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances.

- Ethyl 4-(4-bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate.

- Reactivity of (Vicinal) Carbonyl Compounds with Urea. PMC - NIH.

- Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega.

- Pyrimidine synthesis. Organic Chemistry Portal.

- Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. Utrecht University Student Theses Repository.

- Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine, a green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones derivatives under solvent-free conditions.

- Synthesis of Pyrimidine Deriv

- Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews.

- Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.

- Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. Utrecht University Student Theses Repository.

- Ester Enol

- Synthesis of Glycolurils and Hydantoins by Reaction of Urea and 1, 2‐Dicarbonyl Compounds using Etidronic acid as a “Green catalyst”.

Sources

Suzuki coupling reactions of "Ethyl 6-(4-bromophenyl)-6-oxohexanoate"

Technical Application Note: High-Efficiency Suzuki-Miyaura Coupling of Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Executive Summary & Chemical Context

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing This compound (referred to herein as Substrate-Br ).

Substrate Profile:

-

Structure: A para-bromoacetophenone derivative tethered to an ethyl ester via a C5 aliphatic chain.

-

Electronic Character: The para-ketone group acts as a strong Electron Withdrawing Group (EWG). This significantly lowers the activation energy for the Oxidative Addition step of the catalytic cycle, making the C-Br bond highly reactive toward Palladium(0).

-

Chemo-selectivity Challenges: The molecule contains two electrophilic sites (ketone and ester) and acidic

-protons adjacent to the ketone. Standard Suzuki conditions utilizing strong bases (e.g., NaOH, NaOEt) or high temperatures can lead to:-

Saponification: Hydrolysis of the ethyl ester to the carboxylic acid.

-

Aldol Condensation: Base-mediated enolization of the ketone leading to polymerization.

-

Target Audience Utility: This intermediate is frequently employed in the synthesis of Histone Deacetylase (HDAC) inhibitors (analogous to Vorinostat/SAHA linkers) and PROTAC linker systems requiring long-chain biaryl scaffolds.

Mechanistic Insight & Catalyst Selection

To ensure high yields, the catalytic cycle must be balanced to favor cross-coupling over dehalogenation or homocoupling.

The Electronic Advantage

The carbonyl group at the C6 position pulls electron density from the phenyl ring.

-

Effect: The C-Br bond is weakened (electron-deficient).

-

Result: Oxidative addition to Pd(0) is rapid, often occurring at lower temperatures than electron-neutral aryl bromides.

Ligand Strategy

-

Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

-

Rationale: The large bite angle of the bidentate dppf ligand stabilizes the Pd(II) intermediate and facilitates the Reductive Elimination step, which can be the rate-determining step for bulky coupling partners. Furthermore, this catalyst is robust against air and moisture compared to Pd(PPh₃)₄.

Visualizing the Pathway

Figure 1: Catalytic cycle emphasizing the electronic activation provided by the para-ketone moiety.

Experimental Protocols

Method A: Standard Robust Protocol (General Purpose)

Best for: Coupling with phenylboronic acids, pyridyl boronates, and steric-neutral partners.

Reagents:

-

Substrate-Br: 1.0 equiv (e.g., 313 mg, 1.0 mmol)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

Base: K₂CO₂ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

-

Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, add Substrate-Br (1.0 equiv), Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (

) or Argon three times. Critical: Oxygen removal prevents homocoupling of the boronic acid. -

Solvent Addition: Syringe in degassed 1,4-Dioxane and Water . The concentration of the substrate should be approx 0.1 M to 0.2 M.

-

Catalyst Addition: Under a positive pressure of

, quickly remove the septum, add Pd(dppf)Cl₂ (3 mol%), and reseal. (Alternatively, add catalyst in step 1 if using a glovebox). -

Reaction: Heat the block/oil bath to 80°C . Stir vigorously for 4–12 hours.

-

Monitoring: Check by TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting bromide (UV active) should disappear.

-

-

Workup:

-

Purification: Flash column chromatography on silica gel.

-

Gradient: 0%

30% EtOAc in Hexanes. -

Note: The keto-ester product is usually polar enough to separate easily from non-polar dehalogenated byproducts.

-

Method B: Mild Protocol (Sensitive Substrates)

Best for: Boronic acids containing aldehydes, other esters, or base-sensitive heterocycles.

| Parameter | Condition | Reason |

| Catalyst | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | SPhos forms a highly active catalytic species that works at lower temps. |

| Base | K₃PO₄ (Potassium Phosphate Tribasic) | Milder than carbonate; reduces risk of ester hydrolysis. |

| Solvent | Toluene / Water (10:1) | Biphasic system protects water-sensitive groups in the organic phase. |

| Temp | 60°C | Gentle heating prevents thermal decomposition. |

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning or poor solubility. | Switch solvent to DMF/Water (9:1) to improve solubility of the boronate. Increase Temp to 90°C. |

| Ester Hydrolysis (Acid formed) | Base is too strong or reaction too long. | Switch base to CsF (Cesium Fluoride) or K₃PO₄ . Reduce water ratio (use 9:1 Dioxane/H2O). |

| Homocoupling (Ar'-Ar') | Oxygen presence or excess boronic acid. | Degas solvents more rigorously (sparge with Argon for 15 mins). Add boronic acid slowly via syringe pump. |

| Unknown Impurities | Aldol condensation of ketone. | Ensure temperature does not exceed 100°C. Use anhydrous conditions with Cs₂CO₃ in Toluene if necessary. |

Analytical Validation (Self-Validating the Protocol)

To ensure the structure is correct post-coupling, look for these key NMR signals:

-

Retention of Ethyl Ester:

-

Triplet at

ppm ( -

Quartet at

ppm ( -

If these are missing, saponification occurred.

-

-

Retention of Ketone Linker:

-

Triplet at

ppm (Methylene -

Shift: This peak may shift slightly depending on the shielding of the new biaryl system.

-

-

Biaryl Formation:

-

Appearance of new aromatic protons.[3]

-

Integration of the aryl region should correspond to 4H (from substrate) + Protons from Boronic Acid.

-

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Ishiyama, T., et al. (1981). "Synthesis of biaryls via palladium-catalyzed cross-coupling..." Journal of Organic Chemistry. (Foundational Suzuki Protocol).[2]

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Discussion on electron-deficient substrates). Link

-

Sigma-Aldrich. "Ethyl 6-(4-ethylphenyl)-6-oxohexanoate Product Page" (Structural Analog Reference). Link

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Application Note: A Validated Protocol for the Synthesis of Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Introduction

Ethyl 6-(4-bromophenyl)-6-oxohexanoate is a ketoester of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecular architectures. Its structure, featuring a brominated aromatic ring coupled to a linear ester chain via a ketone, provides multiple reactive sites for further chemical modification. This document provides a detailed, validated experimental protocol for the synthesis of this compound, designed to be a self-validating system with in-depth explanations of the underlying chemical principles and procedural choices.

The synthetic strategy is centered around a Friedel-Crafts acylation, a robust and widely utilized method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] In this protocol, bromobenzene is acylated using ethyl 6-chloro-6-oxohexanoate in the presence of a Lewis acid catalyst, aluminum chloride. The causality behind each experimental step is elucidated to provide a comprehensive understanding of the reaction, ensuring both reproducibility and safety.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | CAS No. | Notes |

| Bromobenzene | Anhydrous, 99.8% | Sigma-Aldrich | 108-86-1 | Store over molecular sieves. |

| Aluminum Chloride (AlCl₃) | Anhydrous, powder, 99.99% | Sigma-Aldrich | 7446-70-0 | Handle in a glovebox or under inert atmosphere. |

| Ethyl 6-chloro-6-oxohexanoate | 97% | Varies | 33664-67-4 | Synthesized from monoethyl adipate or purchased. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | Use from a solvent purification system or freshly distilled. |

| Hydrochloric Acid (HCl) | 2 M aqueous solution | Fisher Scientific | 7647-01-0 | For workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Fisher Scientific | 144-55-8 | For workup. |

| Brine (Saturated NaCl) | Aqueous solution | Fisher Scientific | 7647-14-5 | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich | 7487-88-9 | For drying organic phase. |

| Diethyl Ether | ACS Grade | Fisher Scientific | 60-29-7 | For extraction. |

| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | For chromatography. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | For chromatography. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser with a gas outlet to a scrubbing system (e.g., mineral oil bubbler)

-

Dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

Experimental Protocol

Part 1: Synthesis of Ethyl 6-chloro-6-oxohexanoate (Acylating Agent)

This protocol assumes the starting acyl chloride is not commercially available and needs to be synthesized. A common method involves the chlorination of monoethyl adipate.[3]

-

Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add monoethyl adipate (1 equivalent).

-

Chlorination: Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. The use of an excess of thionyl chloride ensures complete conversion of the carboxylic acid to the acyl chloride.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Purification: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude ethyl 6-chloro-6-oxohexanoate can be used directly in the next step or purified by vacuum distillation.

Part 2: Friedel-Crafts Acylation

Caption: Step-by-step workflow for the Friedel-Crafts acylation.

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under an inert atmosphere. This is crucial as aluminum chloride is highly moisture-sensitive.

-

Reagent Charging: In a glovebox or under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.2 equivalents). Add anhydrous dichloromethane (DCM, 100 mL) via cannula or syringe.

-

Formation of the Acylium Ion Precursor: Cool the stirred suspension of AlCl₃ in DCM to 0 °C using an ice-water bath. Dissolve ethyl 6-chloro-6-oxohexanoate (1 equivalent) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes. The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion.[4]

-

Aromatic Addition: Dissolve bromobenzene (1 equivalent) in anhydrous DCM (30 mL) and add it to the dropping funnel. Add the bromobenzene solution dropwise to the reaction mixture at 0 °C over 30 minutes. The electron-rich bromobenzene ring acts as a nucleophile, attacking the acylium ion in an electrophilic aromatic substitution reaction.[1][5]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reaction Quench: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 2 M HCl (100 mL). This hydrolyzes the aluminum complexes formed during the reaction. The product ketone forms a stable complex with AlCl₃, necessitating a stoichiometric amount of the Lewis acid and a hydrolytic workup to liberate the product.[6]

-

Workup and Extraction:

-

Transfer the quenched mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Part 3: Purification and Characterization

-

Purification: The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) is typically effective. The purification of ketoesters can sometimes be challenging due to their polarity; careful selection of the eluent system is key.[7][8]

-

Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods.

-

¹H NMR: Expect signals corresponding to the ethyl group (triplet and quartet), the aliphatic chain protons, and the aromatic protons in the para-substituted pattern.

-